molecular formula C23H28O11 B1665693 Albiflorin CAS No. 39011-90-0

Albiflorin

Cat. No.: B1665693
CAS No.: 39011-90-0
M. Wt: 480.5 g/mol
InChI Key: QQUHMASGPODSIW-RPLHGOISSA-N
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Scientific Research Applications

Albiflorin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Albiflorin, a monoterpenoid component found in Paeonia lactiflora Pall, has been identified to target several key proteins in the body. One of the primary targets of this compound is PARP1 . PARP1 is a protein involved in DNA repair and programmed cell death, and its dysregulation is associated with various diseases . Another significant target is LSD1 , which plays a crucial role in neuroinflammation and neuroprotection .

Mode of Action

This compound interacts with its targets to bring about significant changes in cellular functions. It has been found to downregulate LSD1 expression in injured spinal cords and LPS-induced BV-2 cells . This compound also inhibits the activation of PARP1 , thereby suppressing the NF-κB signaling pathway . This inhibition leads to a reduction in inflammation and apoptosis in cells exposed to high glucose levels .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the P38MAPK/NF-κB signaling pathway , which plays a critical role in inflammation and apoptosis . By inhibiting this pathway, this compound can alleviate inflammation and oxidative stress . Additionally, this compound has been found to regulate metabolic pathways such as the TCA cycle, purine metabolism, and glutamate metabolism .

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound exhibits efficient absorption, distribution, and elimination, indicating favorable bioavailability with minimal toxicity . .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to alleviate high glucose-induced viability loss of HUVECs . This compound promotes the proliferation and migration of cells, while inhibiting apoptosis and the release of pro-inflammatory cytokines . In the context of neuroinflammation, this compound reduces microglial activation and ferroptosis, thereby improving functional recovery following spinal cord injury .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a high-glucose environment, this compound can alleviate endothelial apoptosis . .

Safety and Hazards

Albiflorin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Next-generation metabolomics (NGM) has demonstrated great potential in all the stages of pharmaceutical R&D in the last 10 years . Albiflorin is a promising drug candidate with multi-target for depression and is currently under development . Future directions on how to expand the use of NGM for new antidepressant development in the pharmaceutical industry were also discussed .

Biochemical Analysis

Biochemical Properties

Albiflorin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the P38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. These interactions result in the inhibition of inflammatory responses and oxidative stress, highlighting this compound’s potential as an anti-inflammatory agent .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alleviate severe acute pancreatitis-associated liver injury by inactivating the P38MAPK/NF-κB signaling pathway. This modulation leads to reduced inflammation and oxidative stress in liver cells . Additionally, this compound has been shown to correct biochemical pathways such as sphingolipids, phospholipids, tryptophan metabolism, fatty acid oxidation, and purine and pyrimidine metabolism in rat hippocampus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to and modulates the activity of P38MAPK and NF-κB, resulting in the suppression of inflammatory responses and oxidative stress. This binding interaction inhibits the phosphorylation of NF-κB p65 and MAPK p38, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its bioactivity over extended periods. For instance, in a study involving rats exposed to chronic unpredictable mild stress, this compound treatment for seven days resulted in significant correction of biochemical pathways and reduction of stress-induced damage . Long-term effects of this compound include sustained anti-inflammatory and antioxidant activities, contributing to its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on severe acute pancreatitis-associated liver injury, this compound demonstrated dose-dependent hepatoprotective effects. Higher doses of this compound (20 mg/kg) resulted in more significant reductions in liver damage markers such as amylase, alanine aminotransferase, and aspartate aminotransferase compared to lower doses (5 mg/kg) . It is essential to note that excessively high doses may lead to adverse effects, emphasizing the need for optimal dosing in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence pathways such as sphingolipids, phospholipids, tryptophan metabolism, fatty acid oxidation, and purine and pyrimidine metabolism . These interactions result in changes in metabolic flux and metabolite levels, contributing to this compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioavailability and efficacy. For instance, this compound’s interaction with transporters in liver cells facilitates its hepatoprotective effects by ensuring its adequate distribution to the target tissues .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. In liver cells, this compound localizes to the cytoplasm and nucleus, where it exerts its anti-inflammatory and antioxidant effects by modulating signaling pathways and gene expression .

Chemical Reactions Analysis

Types of Reactions: Albiflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Comparison with Similar Compounds

Albiflorin’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Albiflorin can be achieved through a multi-step process involving reactions such as glycosylation, methylation, and hydrolysis.", "Starting Materials": ["Phloroglucinol", "D-Glucose", "Methyl iodide", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Water"], "Reaction": [ "Step 1: Glycosylation of phloroglucinol with D-glucose in the presence of sodium hydroxide to form albiflorinose.", "Step 2: Methylation of albiflorinose with methyl iodide and sodium hydroxide to form methyl albiflorinose.", "Step 3: Hydrolysis of methyl albiflorinose with hydrochloric acid to form albiflorin.", "Step 4: Acetylation of albiflorin with acetic anhydride to form acetyl albiflorin." ] }

CAS No.

39011-90-0

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

IUPAC Name

[4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate

InChI

InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12?,13?,14-,15-,16+,17-,19+,21?,22?,23?/m1/s1

InChI Key

QQUHMASGPODSIW-RPLHGOISSA-N

Isomeric SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

albiflorin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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